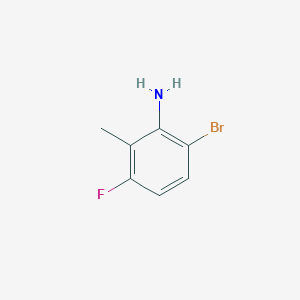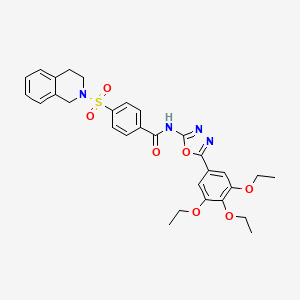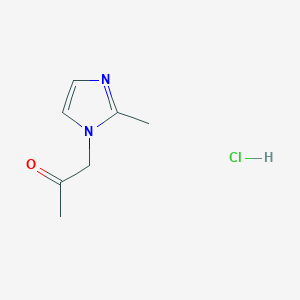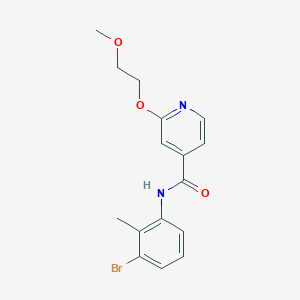![molecular formula C13H17N3O2 B2983886 N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide CAS No. 1281048-75-6](/img/structure/B2983886.png)
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This molecule is of interest due to its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves its binding to certain receptors in the body, including the alpha-2 adrenergic receptor and the imidazoline receptor. This binding leads to various biochemical and physiological effects, including the inhibition of pain perception and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A are varied and include the inhibition of pain perception, the inhibition of inflammatory cytokine production, and the modulation of neurotransmitter release. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been shown to have antioxidant properties and may play a role in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments include its potential as an analgesic and anti-inflammatory agent, as well as its ability to modulate neurotransmitter release. However, the limitations of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including further studies on its potential as an analgesic and anti-inflammatory agent, as well as its potential as a neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential for use in clinical settings.
Conclusion
In conclusion, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A is a synthetic N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide that has been studied for its potential therapeutic properties in a variety of scientific research applications. Its mechanism of action involves its binding to certain receptors in the body, leading to various biochemical and physiological effects. While there are advantages to using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments, further research is needed to fully understand its potential and limitations. There are also several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves several steps, including the reaction of 2-phenoxyethanol with cyanogen bromide to form 2-phenoxyacetonitrile. This intermediate is then reacted with N-methylglycine methyl ester to form N-methyl-N-(2-phenoxyethyl)glycine methyl ester. The final step involves the reaction of this intermediate with chloroacetyl chloride to form N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A.
Applications De Recherche Scientifique
Compound A has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, as it has been shown to bind to certain receptors in the body that are involved in pain perception. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(11-13(17)15-8-7-14)9-10-18-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNQIWOJFJEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)